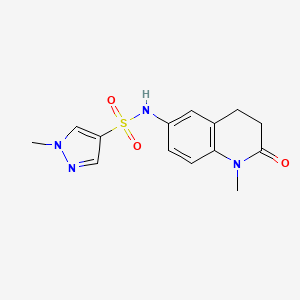

(3-(2H-1,2,3-三唑-2-基)氮杂环丁烷-1-基)(苯并呋喃-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives often involves innovative methods to combine different ring systems. For instance, the synthesis of novel benzofuran derivatives can be achieved through a facile synthesis method involving the ultrasound-assisted Rap–Stoermer reaction, showcasing a method to integrate the benzofuran moiety efficiently (Zhang et al., 2012). Similarly, the construction of triazole rings can be facilitated by a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), indicating a pathway to incorporate triazole functionalities into complex molecules (Ozcubukcu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing benzofuran and triazole rings is characterized by complex interactions and conformations. For example, X-ray diffraction studies provide insights into the crystallographic arrangement and intermolecular interactions, crucial for understanding the compound's behavior in various conditions (Cao et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving benzofuran and triazole entities often lead to products with significant biological activities. For instance, compounds synthesized from benzofuran derivatives have been evaluated for their antimicrobial properties, indicating the chemical reactivity and potential applications of these molecules (Mupparapu et al., 2023).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. While specific studies on the physical properties of "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone" are not directly cited, the analysis of similar compounds provides insights into solubility, melting points, and crystal structure, which are critical for application development.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are pivotal for the utility of the compound in synthetic chemistry and potential pharmaceutical applications. The compound's interaction with catalysts and its behavior in cycloaddition reactions exemplify its versatile chemical properties (Ashok et al., 2017).

科学研究应用

Catalytic Applications

2009年,Ozcubukcu、Ozkal、Jimeno和Pericàs的研究引入了一种基于三(三唑基)甲醇-Cu(I)结构的高活性催化剂,用于Huisgen 1,3-二极环加成反应。该催化剂是通过Cu(I)-催化的炔炔-叠氮基1,3-二极环加成反应(CuAAC)制备的,在水或无溶剂条件下表现出卓越的性能,催化剂负载低,反应时间短,在室温下。该催化剂有助于创建各种三唑含有化合物,突显了三唑和氮杂环丙酮结构在催化中的实用性 (Ozcubukcu et al., 2009)。

抗菌和抗真菌评价

2006年,Rajasekaran、Murugesan和Anandarajagopal合成了新型1-[2-(1H-四唑-5-基)乙基]-1H-苯并[d][1,2,3]三唑,并评估了它们的抗菌和抗真菌性能。这些化合物对枯草杆菌和白色念珠菌表现出中等活性,特定衍生物显示出优秀的抗惊厥活性。这项研究展示了三唑和氮杂环丙酮衍生物在开发具有抗菌、抗真菌和抗惊厥活性的新治疗剂方面的潜力 (Rajasekaran et al., 2006)。

复杂分子的合成

Prasad等人(2021)提出的具有1,2,4-三唑环的反式N-取代吡咯烷衍生物的合成展示了1,2,4-三唑支架在临床药物开发中的重要性。这项研究开发了一系列N-取代吡咯烷衍生物的库,强调了三唑和氮杂环丙酮化合物在合成具有潜在药用应用的分子中的多功能性 (Prasad et al., 2021)。

分子对接和抗菌剂

Bharathi、Netravati和Basavaraja(2023)合成了一系列1,2,4-三唑衍生物,以探索它们的抗菌和抗真菌活性。该研究涉及分子对接研究,以识别具有强抑制效果的化合物,针对大肠杆菌。这种方法标志着计算和实验方法在基于苯并呋喃和三唑衍生物的新抗菌和抗真菌剂发现中的整合 (Bharathi et al., 2023)。

作用机制

Target of Action

It’s known that 1,2,3-triazoles, a core structure in this compound, have found broad applications in drug discovery . They have been used in the development of various drugs, including anticonvulsant, antibiotic, anticancer drugs, and more .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.

Biochemical Pathways

1,2,3-triazoles have been associated with a wide range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment and hydrogen bonding ability , which could influence their bioavailability.

Result of Action

Given the broad biological activities associated with 1,2,3-triazoles , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The 1,2,3-triazole ring, a key structure in this compound, is known for its stability in both acidic and basic conditions , suggesting that it may maintain its efficacy in various environments.

未来方向

属性

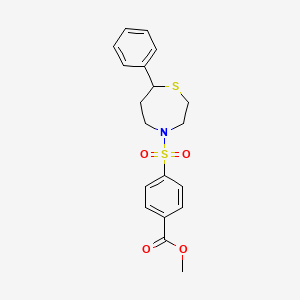

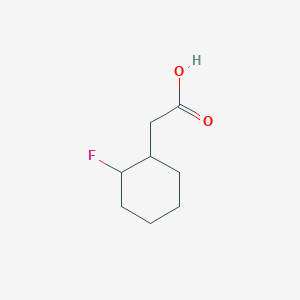

IUPAC Name |

1-benzofuran-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-15-5-6-16-18/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASXDIFHADXOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)

![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)

![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)